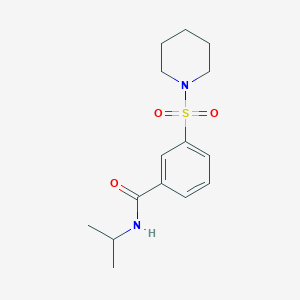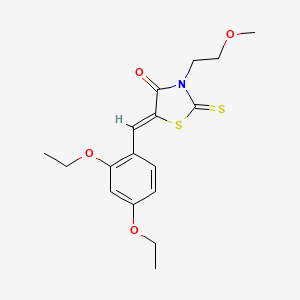
N-(3-bromophenyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-bromophenyl)-3-nitrobenzenesulfonamide and related compounds typically involves strategic functionalization of aromatic rings through halogenation, nitration, and sulfonamide formation reactions. For instance, the synthesis and analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide highlight the importance of such compounds as oxidizing titrants in chemical analyses, suggesting methods that could potentially be adapted for the synthesis of this compound (Gowda et al., 1983). Moreover, benzhydrylamines synthesis via base-mediated intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides presents a methodological framework potentially applicable to the synthesis of structurally related compounds (Kisseljova et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and compounds with similar functional groups has been a subject of extensive study. For example, research on the conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases provides insights into intra- and intermolecular hydrogen bonding, which likely influences the behavior and reactivity of this compound (Giricheva et al., 2011).
Chemical Reactions and Properties
The reactivity of this compound is influenced by the presence of nitro and bromo substituents, which confer electrophilic and nucleophilic properties, respectively. Such compounds are involved in various chemical reactions, including electrophilic substitution and nucleophilic displacement. For example, the synthetic utility of 4′-nitrobenzenesulfenanilide in the functionalization of carbon-carbon double and triple bonds through bromosulfenylation reactions showcases the types of chemical transformations that this compound may undergo (Benati et al., 1993).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its application in chemical synthesis. While specific studies on this compound might be limited, investigations into related nitrobenzenesulfonamides offer valuable insights. For instance, studies on the synthesis and properties of N-(2,2,2-trichloroethylidene)- and N-(2,2,2-trichloroethyl)nitrobenzenesulfonamides reveal aspects of reactivity and stability that could be relevant to understanding the physical properties of this compound (Rozentsveig et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards various nucleophiles and electrophiles, are crucial for its application in synthetic chemistry. The electrophilic and nucleophilic sites within the molecule dictate its participation in a wide range of chemical reactions. Research on N,N-dichloro-2-nitrobenzenesulfonamide as an electrophilic nitrogen source for direct diamination of enones illustrates the type of chemical behavior that might be expected from this compound, highlighting its potential utility in synthesizing nitrogen-containing heterocycles (Pei et al., 2003).
Mecanismo De Acción
Target of Action
N-(3-bromophenyl)-3-nitrobenzenesulfonamide primarily targets the Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria.
Mode of Action
This disruption can result in the death of the bacteria or inhibit its growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts the production of essential fatty acids, affecting the survival and growth of the bacteria .
Result of Action
The primary result of this compound’s action is the inhibition of growth or death of Mycobacterium tuberculosis. By disrupting the fatty acid synthesis pathway, the compound affects the bacteria’s ability to survive and proliferate .
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-3-1-4-10(7-9)14-20(18,19)12-6-2-5-11(8-12)15(16)17/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZJDAVTMLFLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)

![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5207581.png)

![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)